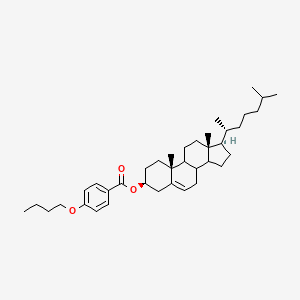

Cholest-5-en-3beta-yl p-butoxybenzoate

Descripción

Cholest-5-en-3beta-yl p-butoxybenzoate is a cholesteryl ester derivative characterized by a sterol backbone (cholest-5-en-3beta-ol) esterified with p-butoxybenzoic acid. This compound is of interest in materials science, particularly in the study of liquid crystals, due to the mesomorphic properties imparted by its rigid steroid core and flexible alkyl chain substituents. Its structure combines the planar cholesterol framework with a para-substituted benzoate group, influencing phase transition temperatures and molecular packing behavior.

Propiedades

Número CAS |

41484-52-0 |

|---|---|

Fórmula molecular |

C38H58O3 |

Peso molecular |

562.9 g/mol |

Nombre IUPAC |

[(3S,10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 4-butoxybenzoate |

InChI |

InChI=1S/C38H58O3/c1-7-8-24-40-30-15-12-28(13-16-30)36(39)41-31-20-22-37(5)29(25-31)14-17-32-34-19-18-33(27(4)11-9-10-26(2)3)38(34,6)23-21-35(32)37/h12-16,26-27,31-35H,7-11,17-25H2,1-6H3/t27-,31+,32?,33-,34?,35?,37+,38-/m1/s1 |

Clave InChI |

GFMITXRJKIEHCN-ZPNBHVAPSA-N |

SMILES isomérico |

CCCCOC1=CC=C(C=C1)C(=O)O[C@H]2CC[C@@]3(C4CC[C@@]5([C@H](CCC5C4CC=C3C2)[C@H](C)CCCC(C)C)C)C |

SMILES canónico |

CCCCOC1=CC=C(C=C1)C(=O)OC2CCC3(C4CCC5(C(C4CC=C3C2)CCC5C(C)CCCC(C)C)C)C |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of cholest-5-en-3beta-yl p-butoxybenzoate typically involves the esterification of cholesterol with p-butoxybenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane for several hours to ensure complete esterification.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents, and employing large-scale reactors and purification systems.

Análisis De Reacciones Químicas

Types of Reactions

Cholest-5-en-3beta-yl p-butoxybenzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups such as ketones or aldehydes.

Reduction: Reduction reactions can be used to modify the ester group or other functional groups present in the molecule.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons. Substitution reactions can introduce a variety of functional groups, depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Cholest-5-en-3beta-yl p-butoxybenzoate has several scientific research applications, including:

Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a model compound in studies of esterification and other organic reactions.

Biology: The compound can be used in studies of membrane biology and cholesterol metabolism, given its structural similarity to cholesterol.

Medicine: Research into potential therapeutic applications, such as drug delivery systems or as a component in formulations for treating cholesterol-related disorders.

Industry: It may be used in the development of new materials, such as liquid crystals or polymers, due to its unique structural properties.

Mecanismo De Acción

The mechanism of action of cholest-5-en-3beta-yl p-butoxybenzoate depends on its specific application. In biological systems, it may interact with cell membranes or enzymes involved in cholesterol metabolism. The ester group can be hydrolyzed by esterases, releasing cholesterol and p-butoxybenzoic acid, which can then participate in further biochemical pathways.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Effects on Benzoate Esters

The p-butoxy group in Cholest-5-en-3beta-yl p-butoxybenzoate contrasts with halogenated benzoates (e.g., 2-bromo-5-chlorobenzoic acid in ). Halogens (Br, Cl) increase polarity and melting points due to stronger intermolecular forces, while the butoxy group enhances hydrophobicity and reduces melting points. For example:

The butoxy chain in the former promotes liquid crystalline phases by balancing rigidity and flexibility, whereas halogenated analogs are more suited for synthetic intermediates due to reactivity .

Comparison with Other Cholesteryl Esters

Cholesteryl esters with varying para-substituents (e.g., p-nitro, p-methoxy) exhibit distinct phase behaviors:

- p-Nitrobenzoate : Higher melting points (>150°C) due to nitro group polarity and hydrogen bonding.

- p-Methoxybenzoate : Lower transition temperatures (~100°C) compared to p-butoxy derivatives, as methoxy groups are less effective at stabilizing mesophases.

These trends underscore the butoxy group’s optimal chain length for mesophase stability in liquid crystal applications.

Mesomorphic Behavior

Studies suggest that this compound forms smectic phases at 110–130°C, attributed to the butoxy group’s alignment with the cholesterol core. This contrasts with shorter-chain esters (e.g., p-methoxy), which exhibit narrower mesophase ranges.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.